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Compound of Interest

Compound Name: Pulrodemstat besilate

Cat. No.: B606533

Introduction

Pulrodemstat besilate (also known as CC-90011) is a potent, selective, orally bioavailable,
and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2]
[3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in
oncogenesis by regulating gene expression through the demethylation of histones.[2]
Specifically, LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3
(H3K4me1/2), a mark associated with active gene transcription, leading to gene repression.[2]
Dysregulation and overexpression of LSD1 have been implicated in various hematologic
malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and Small Cell Lung
Cancer (SCLC).[1][2] By inhibiting LSD1, pulrodemstat alters histone methylation, reactivates
tumor suppressor genes, and suppresses oncogenic pathways, thereby inhibiting cancer cell
growth and promoting differentiation.[1][2] These application notes provide detailed protocols
for researchers utilizing pulrodemstat besilate in preclinical animal models.

Mechanism of Action

Pulrodemstat functions by directly binding to and reversibly inhibiting the catalytic activity of the
LSD1 enzyme.[2][4] This inhibition prevents the demethylation of H3K4me1l/2, leading to an
accumulation of these methylation marks.[2] The resulting altered epigenetic landscape leads
to changes in gene expression, including the induction of tumor-suppressing genes and the
repression of tumor-promoting genes, which ultimately drives anti-tumor effects such as cell
differentiation and reduced proliferation.[5]
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Caption: Mechanism of action of Pulrodemstat in inhibiting the LSD1 enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for pulrodemstat besilate from

preclinical studies.

Table 1: In Vitro Activity of Pulrodemstat
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Assay Type Cell Line Target/Effect Value Citation
Enzymatic

o - LSD1 ICs0 = 0.25 nM [3]
Inhibition
Antiproliferative i

o Kasumi-1 (AML) Cell Growth ECso=2nM [3]
Activity
Antiproliferative

o H1417 (SCLC) Cell Growth ECso =6 nM [3]
Activity
Cellular )

THP-1 (AML) CD11b Induction  ECso =7 nM [3]

Differentiation

| Gene Suppression | H209 / H1417 (SCLC) | GRP Suppression | ECso =3 nM /4 nM |[3] |

Table 2: In Vivo Efficacy of Pulrodemstat

. Dosing o
Animal Model Cancer Type Key Result Citation
Schedule
78% Tumor
Small Cell
5 mgl/kg, Oral, Growth
BALBI/c Nude Lung . L
. . Daily for 30 Inhibition (TGI) [3]
Mice Carcinoma .
days with no body
(SCLC) .
weight loss.
) ) Small Cell Lung o
Patient-Derived ) 5 mg/kg, Oral, Inhibition of
Carcinoma ] [3]
Xenograft (PDX) Daily for 30 days  tumor growth.
(SCLC)

| Subcutaneous Xenograft & Disseminated Models | Acute Myeloid Leukemia (AML) | Not

Specified | Tumor eradication or prolonged survival (in combination). |[6] |

Experimental Protocols

Protocol 1: Efficacy Study in a Small Cell Lung Cancer
(SCLC) Xenograft Model
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This protocol details the evaluation of pulrodemstat's anti-tumor efficacy in an SCLC xenograft

model, a common method for assessing in vivo drug activity.[2][3]

Objective: To determine the effect of orally administered pulrodemstat besilate on tumor

growth in an SCLC xenograft mouse model.

Materials:

Cell Line: NCI-H1417 human SCLC cell line.
Animals: Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.

Reagents: Pulrodemstat besilate, vehicle for oral gavage (e.g., corn oil with 1-5% DMSO),
Matrigel.

Equipment: Calipers, animal balance, oral gavage needles, sterile cell culture supplies.

Methodology:

Cell Culture: Culture H1417 cells according to the supplier's recommendations. Harvest cells
during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and
Matrigel at a concentration of 5-10 x 107 cells/mL.

Tumor Implantation: Subcutaneously inject 100-200 uL of the cell suspension (5-10 x 10°
cells) into the right flank of each mouse.[2]

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions
with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x
Width?)/2.[2] When tumors reach an average volume of 100-200 mm?, randomize mice into
treatment and control groups (n=8-10 per group).[2]

Drug Preparation and Administration: Prepare pulrodemstat besilate fresh daily in the
selected vehicle. A stock solution in DMSO can be diluted into corn oil for administration.[7]
Administer pulrodemstat orally (e.g., 5 mg/kg) to the treatment group once daily.[3] The
control group receives an equivalent volume of the vehicle.[2]
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e Monitoring: Record tumor volumes and body weights 2-3 times weekly. Monitor the animals

for any signs of toxicity.[2]

e Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 30 days) or until
tumors in the control group reach a specified maximum volume.[3] Euthanize the animals
and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as
the percentage difference in the mean tumor volume between the treated and control groups
at the end of the study.[2]
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Caption: Experimental workflow for an SCLC in vivo xenograft study.
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Protocol 2: Proposed Efficacy Study in an Acute Myeloid
Leukemia (AML) Disseminated Disease Model

LSD1 inhibition is a validated strategy in AML, known to induce differentiation of leukemic cells.
[8] This protocol proposes a framework for evaluating pulrodemstat in a disseminated AML
model, which mimics systemic disease.

Objective: To assess the effect of pulrodemstat besilate on disease progression and survival
in a disseminated AML mouse model.

Materials:

Cell Line: An aggressive AML cell line engineered with a luciferase reporter (e.g., MV4-11-
luc).

Animals: Highly immunocompromised mice (e.g., NSG mice), 6-8 weeks old.

Reagents: Pulrodemstat besilate, appropriate vehicle, D-luciferin.

Equipment: In vivo imaging system (IVIS), flow cytometer, CBC analyzer.
Methodology:

o Cell Injection: Intravenously inject 0.5-1 x 10® MV4-11-luc cells into the tail vein of each NSG
mouse.

¢ Disease Engraftment and Randomization: Monitor leukemia engraftment starting 5-7 days
post-injection using bioluminescence imaging (BLI) after intraperitoneal injection of D-
luciferin. Once a detectable and consistent BLI signal is observed, randomize mice into
treatment and control groups.

o Drug Administration: Administer pulrodemstat orally on a daily schedule. Dose levels can be
explored (e.g., 5-10 mg/kg) based on tolerability and efficacy in other models. The control
group receives the vehicle.

e Monitoring:
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o Disease Burden: Monitor tumor burden weekly using BLI.

o Hematology: Perform peripheral blood analysis (CBC) weekly to monitor for circulating
blast cells and effects on normal hematopoiesis.

o Survival: Monitor animals daily for signs of morbidity (weight loss, hind-limb paralysis,
lethargy) and euthanize when humane endpoints are met. Record survival data.

o Endpoint and Analysis: The primary endpoints are overall survival and reduction in leukemia
burden as measured by BLI signal. At the study endpoint, bone marrow and spleen can be
harvested to assess leukemic infiltration by flow cytometry (e.g., for human CD45+ cells).

Protocol 3: Proposed Efficacy Study in a Myelofibrosis
(MF) Murine Model

While pulrodemstat has not been explicitly reported in MF models, other LSD1 inhibitors like
bomedemstat have shown efficacy in reducing key disease features in MPN mouse models.[9]
[10] This protocol is a proposed adaptation for pulrodemstat.

Objective: To evaluate the potential of pulrodemstat besilate to modify disease characteristics
in a JAK2-V617F-driven mouse model of myelofibrosis.

Materials:

e Animals: A mouse model that develops an MF-like phenotype, such as a JAK2-V617F knock-
in or a bone marrow transplantation model using hematopoietic stem cells transduced with
JAK2-V617F.[11]

o Reagents: Pulrodemstat besilate, vehicle.
o Equipment: CBC analyzer, histology equipment, gPCR system.
Methodology:

e Model and Treatment Initiation: Use mice with established MF phenotype (e.g.,
splenomegaly, abnormal blood counts, and early signs of bone marrow fibrosis). Randomize
animals into treatment and control groups.
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e Drug Administration: Administer pulrodemstat orally on a daily schedule.
e Monitoring:

o Hematology: Perform serial CBCs (e.qg., every 2-4 weeks) to assess effects on red blood
cells, white blood cells, and platelets.

o Splenomegaly: Measure spleen size and weight at the study endpoint.
o Systemic Symptoms: Monitor body weight and general animal health.

e Endpoint and Analysis: After a defined treatment period (e.g., 8-12 weeks), euthanize the
animals.

o Bone Marrow Fibrosis: Assess the degree of reticulin fibrosis in sternum or femur sections
using Gomori's silver stain.

o Allele Burden: Measure the JAK2-V617F mutant allele burden in peripheral blood or bone
marrow using quantitative PCR.

o Histopathology: Analyze spleen and liver for extramedullary hematopoiesis. The primary
endpoints are reductions in splenomegaly, bone marrow fibrosis, and mutant allele burden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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